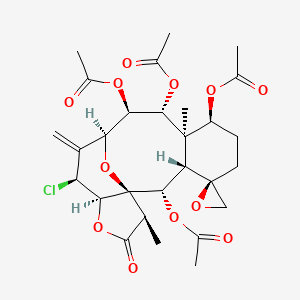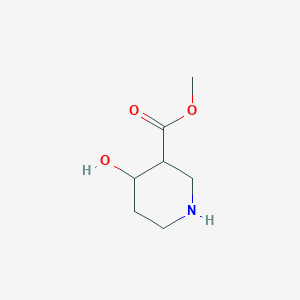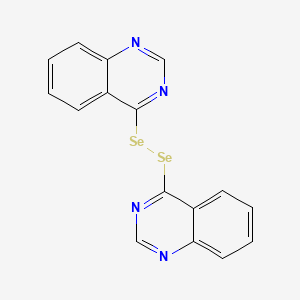
Istamycin AP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Istamycin AP is an amino sugar.
Applications De Recherche Scientifique
Immunosuppressive Therapy in Aplastic Anemia
Istamycin AP, through its active component rapamycin, is utilized in immunosuppressive therapy (IST) for aplastic anemia (AA). Rapamycin, as an mTOR inhibitor, has shown effectiveness in immunosuppression by inhibiting cytotoxic T lymphocyte activation, regulating T helper lymphocyte differentiation, promoting regulatory T lymphocyte proliferation, and inhibiting dendritic cell maturation and mobilization. This highlights rapamycin's potential in treating AA and opens avenues for further research in therapeutic strategies for this condition (Sun, 2018).
Antibiotic Production in Microbial Ecology
In the field of microbial ecology, research has shown that the marine bacterium Streptomyces tenjimariensis produces istamycin A and B under specific laboratory conditions. These compounds, including istamycin AP, presumably play an ecological role in natural environments. Studies involving marine microbial competition experiments indicated that certain bacterial species can induce istamycin production in S. tenjimariensis, suggesting that marine bacterial metabolites like istamycin serve a role in countering competitive species (Slattery, Rajbhandari, & Wesson, 2001).
Cancer Research and mTOR Inhibition
Istamycin AP's active component, rapamycin, plays a significant role in cancer research due to its function as an mTOR inhibitor. Research indicates that rapamycin impairs the assembly of mTORC2, a key regulator of cell survival, and reduces the levels of mTORC2 in many cell types. This mechanism suggests that rapamycin can be used to inhibit Akt/PKB signaling in certain cell types, providing a new perspective on its application in cancer therapy (Sarbassov et al., 2006).
Immunological Research
Rapamycin, a key component of istamycin AP, has been shown to selectively expand CD4+CD25+FoxP3+ regulatory T cells in vitro. These expanded cells can suppress the proliferation of syngeneic T cells and prevent allograft rejection in vivo. This discovery opens up new possibilities for using rapamycin in immunological research and therapy, particularly in conditions related to T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).
Propriétés
Formule moléculaire |
C13H28N4O4 |
|---|---|
Poids moléculaire |
304.39 g/mol |
Nom IUPAC |
(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |
Clé InChI |
CPVYVUXPFHPEFB-LJKYVLQWSA-N |
SMILES isomérique |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |
SMILES canonique |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)
![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)





![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)